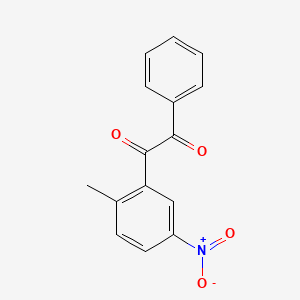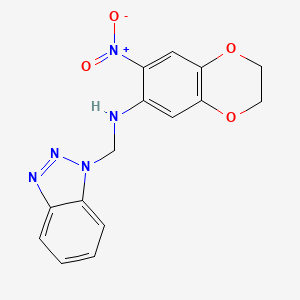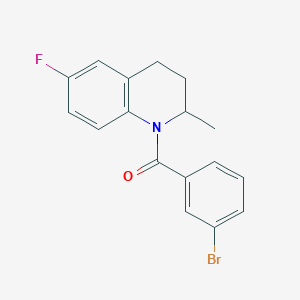
1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to an ethanedione backbone. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanedione compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced ethanedione derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione involves its interaction with biological targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The phenyl group allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
- 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- 2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
Comparison: 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione is unique due to its ethanedione backbone, which provides distinct reactivity compared to similar compounds with different core structures. Its nitro group also imparts specific chemical properties that are not present in all similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(2-methyl-5-nitrophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C15H11NO4/c1-10-7-8-12(16(19)20)9-13(10)15(18)14(17)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
UZBBMDJUOYCUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one](/img/structure/B12481123.png)
![N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B12481124.png)
![butyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl}amino)benzoate](/img/structure/B12481131.png)
![(4R,7S)-3-hydroxy-4-(2-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481137.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B12481142.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol](/img/structure/B12481148.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12481151.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine](/img/structure/B12481181.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B12481190.png)

![4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide](/img/structure/B12481194.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12481200.png)
![Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12481207.png)
